molecular formula C16H12F6O3S2 B1420773 Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate CAS No. 1226574-99-7

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate

Cat. No. B1420773
CAS RN: 1226574-99-7
M. Wt: 430.4 g/mol
InChI Key: YVRLZZAZRUAIFE-CALJPSDSSA-M
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Description

“Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate” is a type of sulfonium salt . Sulfonium ions are defined as positively charged organosulfur compounds in which the central sulfur atom is bonded to three organic substituents .


Synthesis Analysis

Sulfonium salts have been the subject of numerous synthetic strategies over the past two decades . The reactivity of sulfonium salts is dominated by the positive charge that they bear, which is mainly located at sulfur . Thus, α-CH deprotonation of alkyl sulfonium salts leads to the formation of sulfur ylides .


Molecular Structure Analysis

In sulfonium salts, the sulfur atom still possesses a stereochemically active free electron pair, which forces sulfur to adopt the pyramidal geometry expected from the application of the VSEPR rules . For this reason, sulfonium salts are not only isoelectronic but also isostructural to typical phosphines .


Chemical Reactions Analysis

The reactivity of sulfonium salts is dominated by the positive charge that they bear, which is mainly located at sulfur . Thus, α-CH deprotonation of alkyl sulfonium salts leads to the formation of sulfur ylides . These ylides are of demonstrated utility for the synthesis of three-membered rings such as cyclopropanes, epoxides, and aziridines .


Physical And Chemical Properties Analysis

Sulfonium salts show higher thermodynamic stability, much more structural diversity, and are easier to handle under atmospheric conditions compared with their lighter analogues, oxonium salts . They can often be purified by traditional silica gel column chromatography .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate can be efficiently synthesized from 2-bromo-3,3,3-trifluoroprop-1-ene and is involved in double alkylation with active methylene compounds. This process yields trifluoromethylated cyclopropane derivatives and facilitates the synthesis of trifluoromethylated aminothiophenes (Kasai, Maeda, Furuno, & Hanamoto, 2012).
  • A biaryl coupling reaction of phenol derivatives can be activated by a sulfonium salt formed from diphenyl sulfoxide and trifluoromethanesulfonic anhydride. This method enables rapid, one-pot reactions without leaving traces of the sulfonium moiety (Higuchi, Tago, Kokubo, Ito, Tayu, Sugiyama, & Kawasaki, 2018).
  • The oxidation of diphenyl disulfides to oligo(p-phenylene sulfides) is facilitated by anodic oxidation in acidic media, involving the formation of phenylbis(phenylthio)sulfonium cations (Yamamoto, Tsuchida, Nishide, Yoshida, & Park, 1992).

Organic Synthesis and Applications

  • The compound is used in the Wittig olefination process to produce 3,3,3-trifluoropropenylidene compounds, showing potential in organic synthesis (Hanamoto, Morita, & Shindo, 2003).
  • It plays a role in the synthesis of 2-arylaziridines from styrene derivatives, indicating its versatility in organic chemistry (Matsuo, Yamanaka, Kawana, & Mukaiyama, 2003).
  • The compound is a source for trifluoromethylcarbene, useful in Fe-catalyzed cyclopropanation of olefins, thus contributing to the field of organometallic chemistry (Duan, Lin, Xiao, & Gu, 2016).

Potential in Polymerization and Catalysis

  • In the field of polymer science, the compound assists in the oxidative polymerization of diphenyl disulfide, offering insights into the formation and mechanisms of polymers (Yamamoto, Jikei, Oi, Nishide, & Tsuchida, 1991).
  • Its utility extends to the preparation of aryl sulfonium salts, which are significant in photoinitiators for UV curing systems, highlighting its application in material science (Bianxian, 2015).

Mechanism of Action

The mechanism of action of sulfonium salts is largely dictated by the positive charge that they bear, which is mainly located at sulfur . This charge leads to unique reactivity patterns, such as the formation of sulfur ylides through α-CH deprotonation .

properties

IUPAC Name

diphenyl-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3S.CHF3O3S/c16-15(17,18)11-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-12H;(H,5,6,7)/q+1;/p-1/b12-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRLZZAZRUAIFE-CALJPSDSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[S+](/C=C/C(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate
Reactant of Route 2
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate
Reactant of Route 3
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate
Reactant of Route 4
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate
Reactant of Route 5
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate
Reactant of Route 6
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate

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